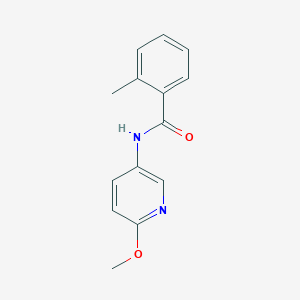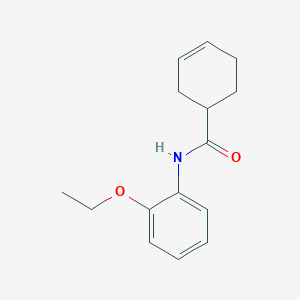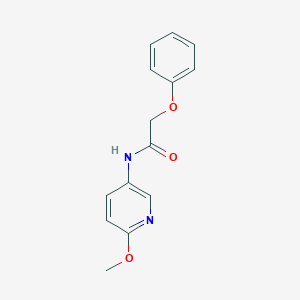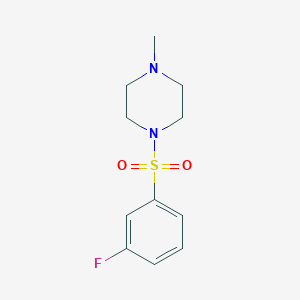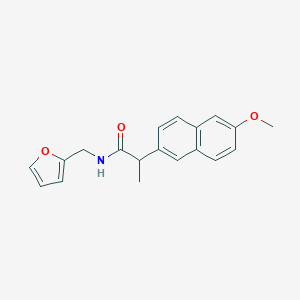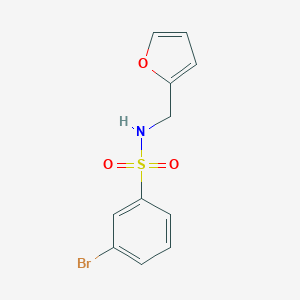![molecular formula C11H12F3NO2S B358326 1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine CAS No. 79392-45-3](/img/structure/B358326.png)
1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine” is a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a phenyl group, which is a functional group made up of six carbon atoms in a cyclic arrangement . The trifluoromethyl group (CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, a related compound, “1-Methyl-3-(3-Trifluoromethylphenyl)urea”, was synthesized by esterification of carboxylic acids with excess methanol under reflux in the presence of a catalytic amount of sulfuric acid .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. A related compound, “1-Methyl-3-(3-Trifluoromethylphenyl)urea”, was used as a reactant in the synthesis of amphoteric alpha-boryl aldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would include its molecular weight, melting point, boiling point, solubility in various solvents, and stability under various conditions. A related compound, “1-Methyl-3-(3-Trifluoromethylphenyl)urea”, has a molecular weight of 218.18 .科学的研究の応用
Heterocyclization and Trifluoromethylation
Sulfonylpyrrolidines, including compounds related to 1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine, have been synthesized through oxidative conditions leading to heterocyclization. These reactions highlight the potential of such compounds in creating structurally diverse and complex molecules, which could have implications in drug discovery and material science (Moskalik et al., 2017).
Nucleophilic Trifluoromethylation
The compound has been involved in nucleophilic trifluoromethylation reactions, demonstrating its utility as a CF3(-) synthon. This process is crucial for the synthesis of carbonyl compounds, disulfides, and other electrophiles, underscoring its versatility in organic synthesis and potential in developing compounds with novel properties (Prakash et al., 2003).
Synthesis of Isoxazolidines
Further research has explored the regio- and stereo-selective synthesis of trifluoromethylated isoxazolidines via 1,3-dipolar cycloaddition, followed by conversion into trifluoromethylated syn-3-amino alcohols. This demonstrates the compound's role in synthesizing amino alcohols, which are valuable in pharmaceutical chemistry for their biological activity (Tsuge et al., 1995).
Methodologies for Sulfonamide Synthesis
A new methodology for synthesizing 2-aryl-1-sulfonylpyrrolidines, which could include derivatives of 1-[3-(Trifluoromethyl)phenyl]sulfonylpyrrolidine, involves reactions between phenols and sulfonamides. This process highlights the compound's potential in creating new sulfonamide-based molecules, which are significant in drug design due to their pharmacological properties (Smolobochkin et al., 2017).
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. For instance, a related compound, “3-(Trifluoromethyl)phenyl isocyanate”, is classified as a combustible liquid that is harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation .
将来の方向性
The future directions for research on this compound would depend on its potential applications. For instance, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects. A related compound, “Pyrrolidine”, has been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
作用機序
Target of Action
Compounds with a similar structure, such as phenylpyrazoles, have been known to interact with various biological targets .
Mode of Action
It is known that the pyrrolidine ring, a common feature in many bioactive compounds, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows for diverse interactions with biological targets, potentially leading to various physiological effects .
特性
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2S/c12-11(13,14)9-4-3-5-10(8-9)18(16,17)15-6-1-2-7-15/h3-5,8H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXGXKFKCGMZHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

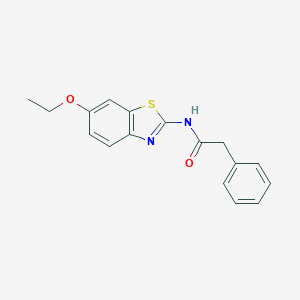
![2-[(2,3-Dimethoxybenzyl)amino]-1-phenylethanol](/img/structure/B358279.png)
![3-O'-ethyl 5-O'-prop-2-enyl 2'-amino-6'-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B358296.png)
![4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2-bromophenyl methyl ether](/img/structure/B358298.png)
![4-{1-acetyl-3-[2-(acetyloxy)-5-chlorophenyl]-4,5-dihydro-1H-pyrazol-5-yl}phenyl acetate](/img/structure/B358299.png)
![2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl 2-furoate](/img/structure/B358304.png)
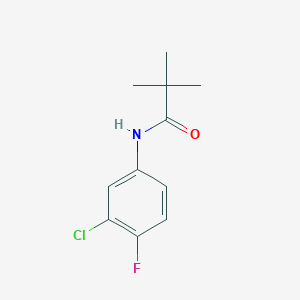
![Ethyl 1-[(3-chlorophenyl)carbonyl]piperidine-3-carboxylate](/img/structure/B358322.png)
